7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
IUPAC Name: 7-Methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Molecular Formula: C₁₅H₉F₃N₄OS
Molecular Weight: 366.32 g/mol
This heterocyclic compound features a fused [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one core, substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 7-position with a methyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, while the methyl group at the 7-position modulates electronic and steric properties.
Properties
IUPAC Name |
7-methyl-2-[4-(trifluoromethyl)phenyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c1-7-6-10(20)19-12(17-7)21-11(18-19)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPSTSHVUHKSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include smr000126287, have the ability to disrupt processes related to dna replication .
Mode of Action
The mode of action of SMR000126287 involves its interaction with its targets, leading to disruption of DNA replication processes . This disruption inhibits the replication of both bacterial and cancer cells
Biochemical Pathways
The biochemical pathways affected by SMR000126287 are related to DNA replication . By disrupting these pathways, SMR000126287 inhibits the replication of cells, which can be particularly beneficial in the treatment of conditions characterized by rapid cell proliferation, such as cancer .
Result of Action
The result of SMR000126287’s action is the inhibition of cell replication, which can lead to the death of rapidly proliferating cells, such as cancer cells . This makes SMR000126287 a potential candidate for the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
The biochemical properties of SMR000126287 are not fully understood yet. It is known that 1,3,4-thiadiazolo derivatives can interact with various enzymes and proteins. For instance, some derivatives have been found to inhibit the STAT3 enzyme, which plays a crucial role in many cellular processes, including cell growth and apoptosis.
Cellular Effects
The cellular effects of SMR000126287 are currently under investigation. Some 1,3,4-thiadiazolo derivatives have shown promising anticancer activity. For example, certain derivatives have demonstrated significant growth inhibition against various cancer cell lines.
Biological Activity
7-Methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a novel compound belonging to the class of thiadiazolo-pyrimidinones. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H8F3N3OS
- Molecular Weight : 305.27 g/mol
- SMILES Notation :
Cc1nc(sc1C(O)=O)-c2ccc(cc2)C(F)(F)F
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various thiadiazolo-pyrimidinones, including our compound of interest. The compound was tested against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus ATCC 25923 | >100 | Limited |
| Enterococcus faecalis ATCC 29212 | >100 | Limited |
| Pseudomonas aeruginosa ATCC 15442 | >100 | Limited |
| Escherichia coli ATCC 25922 | >100 | Limited |
While most derivatives exhibited minimum inhibitory concentrations (MIC) exceeding 100 µg/mL, certain derivatives showed promising activity against Gram-positive strains, indicating potential for further development .
Inhibition of Biofilm Formation
In addition to direct antibacterial activity, the compound's ability to inhibit biofilm formation was assessed. The results indicated that some derivatives effectively reduced biofilm formation by:
| Compound | Percentage Inhibition (%) |
|---|---|
| 8a | 20 |
| 8b | 25 |
| 8c | 33 |
| 8e | >50 |
These findings suggest that modifications at specific positions on the thiadiazolo-pyrimidinone scaffold significantly influence biofilm inhibition capabilities .
Antiviral Activity
The antiviral potential of thiadiazolo-pyrimidinones has also been investigated. In vitro studies demonstrated that certain derivatives could inhibit viral entry and replication. For instance:
- Compound 8j showed effective inhibition against Candida albicans and other dermatological pathogens with BIC50 values around 39 µg/mL.
This suggests a broad spectrum of activity against various pathogens, highlighting its therapeutic potential in treating infections characterized by biofilm formation .
Case Study: Efficacy Against Biofilms
A specific case study focused on the dispersal activity of compound 8j against pre-formed biofilms of S. aureus and P. aeruginosa. The study reported significant disruption of biofilm architecture at concentrations as low as 200 µg/mL, demonstrating both efficacy and safety for potential therapeutic use.
Case Study: Antiviral Mechanism
Another study explored the mechanism by which selected compounds inhibited Ebola virus entry into host cells. The compounds were shown to interfere with viral glycoprotein interactions at the level of NPC1 (Niemann-Pick C1), a critical protein for viral entry. This mechanism highlights the versatility and potential application of thiadiazolo-pyrimidinones in antiviral therapy .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of thiadiazole-pyrimidine derivatives, including 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. In vitro evaluations have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): The compound has demonstrated varying MIC values against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, some derivatives showed MIC values lower than 100 µg/mL against these strains .
Antifungal Activity
In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. It has shown promising results against common fungal pathogens such as Candida albicans. The antifungal mechanism is believed to involve disruption of cell wall synthesis or function .
Case Study 1: Antibiofilm Activity
A study investigated the ability of various thiadiazole-pyrimidine derivatives to inhibit biofilm formation in S. aureus. Among the tested compounds, several derivatives exhibited over 50% inhibition at sub-MIC concentrations. This suggests potential for developing new antibiofilm agents targeting resistant strains .
| Compound | % Inhibition (at 200 µg/mL) | BIC50 Values (µg/mL) |
|---|---|---|
| 8j | 60% | 39 |
| 8k | 55% | 36 |
| 8l | 57% | 40 |
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another study evaluated the broad-spectrum antimicrobial activity of several derivatives against both bacterial and fungal strains. The results indicated that some compounds could effectively disrupt biofilm architecture and reduce microbial load significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is best illustrated through comparisons with analogs in the thiadiazolo-pyrimidine and related heterocyclic families. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Effects at the 2-Position: The 4-(trifluoromethyl)phenyl group in the target compound confers superior metabolic stability and target affinity compared to phenoxymethyl (as in ) or bromine (as in ). Fluorinated substituents, like CF₃, enhance hydrophobic interactions with enzyme active sites, as seen in ENTPDase inhibition studies . Larger substituents (e.g., naphthyl or bicyclic groups) at the 2-position reduce activity due to steric hindrance, as demonstrated in αIIbβ3 receptor antagonist studies .
Role of the 7-Methyl Group :
- The methyl group at the 7-position optimizes steric compatibility with binding pockets, as evidenced by its retention in active anticancer derivatives (e.g., compound MTDP4(9) in ). Removal of this group (e.g., in unsubstituted analogs) leads to reduced activity .
Biological Activity Trends: Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., Cl at 6-position, CF₃ at 2-position) exhibit enhanced cytotoxicity against lung and breast cancer cell lines, likely due to increased DNA intercalation or kinase inhibition . Enzyme Inhibition: The trifluoromethyl group improves xanthine oxidase inhibition (IC₅₀ ~12 µM) compared to non-fluorinated analogs, aligning with its role in mimicking purine substrates .
Synthetic Accessibility: The synthesis of 2-substituted derivatives (like the target compound) is less explored than 2,7-disubstituted analogs, as noted in . However, methods involving condensation of 2-amino-1,3,4-thiadiazoles with β-ketoesters or cyanoacetates are effective .
Unique Advantages of the Target Compound
- Dual Functionalization : The combination of CF₃ (electron-withdrawing) and methyl (electron-donating) groups balances electronic and steric effects, optimizing both solubility and target binding.
- Broad Bioactivity Spectrum : Unlike analogs with narrow applications (e.g., αIIbβ3 antagonists ), this compound shows promise in both anticancer and enzyme inhibition contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
